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molecular formula C13H13NO5 B8461283 Furo[2,3-b]pyridine-2,5-dicarboxylic acid,diethyl ester

Furo[2,3-b]pyridine-2,5-dicarboxylic acid,diethyl ester

Cat. No. B8461283
M. Wt: 263.25 g/mol
InChI Key: GTMVKYWTIAPOGZ-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

A suspension of diethyl furo[2,3-b]pyridine-2,5-dicarboxylate (10.5 g, 40 mmol) in 1N sodium hydroxide (100 mL) was warmed at 70° C. for two hours. The cooled solution was acidified with conc. hydrochloric acid and the precipitate was collected by filtration and successively washed with water, ethanol and diethyl ether to give pure product (8.14 g, 98.5% yield) mp: >315° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.5%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]([O:12]CC)=[O:11])[CH:9]=[C:4]2[CH:3]=[C:2]1[C:15]([O:17]CC)=[O:16].Cl>[OH-].[Na+]>[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[C:2]1[C:15]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
O1C(=CC=2C1=NC=C(C2)C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
successively washed with water, ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=2C1=NC=C(C2)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.14 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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